molecular formula C18H11FN2O4 B2906552 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-60-4

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2906552
CAS No.: 892756-60-4
M. Wt: 338.294
InChI Key: VMBVIVUNWLXXOB-UHFFFAOYSA-N
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Description

The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms . The molecule also contains a fluorophenyl group and a chromen-2-one group .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as the compound , often involves reactions of acid hydrazides with acid chlorides or carboxylic acids. Direct cyclization of diacylhydrazines using various dehydrating agents is another common synthetic route .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring, the fluorophenyl group, and the chromen-2-one group contribute to the overall structure .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, 1,3,4-oxadiazole derivatives have been shown to exhibit a variety of biological activities. They can inhibit various enzymes and proteins that contribute to cell proliferation, making them potential candidates for cancer treatment .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity after a single exposure .

Future Directions

The 1,3,4-oxadiazole scaffold, which is part of the compound, has shown promise in the development of new drugs, particularly for cancer treatment . Future research could focus on structural modifications of this compound to enhance its cytotoxicity towards malignant cells .

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4/c1-23-14-8-4-5-10-9-12(18(22)24-15(10)14)17-20-16(21-25-17)11-6-2-3-7-13(11)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBVIVUNWLXXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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